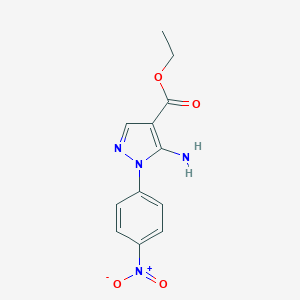

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS 16459-35-1) is a pyrazole derivative with the molecular formula C₁₂H₁₂N₄O₄ and a molecular weight of 276.25 g/mol . The compound features a 4-nitrophenyl group at position 1 and an amino group at position 5 of the pyrazole ring, with an ethyl ester at position 2.

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYXMFOQGPEJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369443 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-35-1 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Knoevenagel Condensation : 4-Nitrobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated intermediate.

-

Cyclization : Phenylhydrazine attacks the electrophilic β-carbon of the intermediate, followed by intramolecular cyclization to yield the pyrazole core.

-

Amination : Spontaneous amination at the 5-position occurs due to the electron-withdrawing nitro group, stabilizing the amino moiety.

Typical reaction conditions include:

Industrial Adaptations

Scalable production employs recyclable catalysts such as silica-supported sulfonic acid (SSA) to enhance atom economy. A 2023 study demonstrated that SSA increases yield to 82% while reducing reaction time to 4 hours.

Beckmann Rearrangement Approach

A novel synthesis route adapts the Beckmann rearrangement to construct the pyrazole ring. Originally reported for ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, this method has been modified to incorporate the 4-nitrophenyl group.

Key Steps

-

Oxime Formation : 4-Nitroacetophenone is converted to its oxime using hydroxylamine hydrochloride.

-

Beckmann Rearrangement : The oxime undergoes rearrangement with phosphorus pentachloride (PCl₅) in dry ether, yielding a nitrilium intermediate.

-

Cyclocondensation : Reaction with ethyl acetoacetate in the presence of ammonium acetate forms the pyrazole ring.

Optimization Challenges

-

Regioselectivity : The nitro group’s meta-directing effect necessitates strict temperature control (–10°C) to prevent isomerization.

-

Yield : 58–62%, lower than one-pot methods due to intermediate purification requirements.

Catalytic and Industrial-Scale Methods

Recent patents highlight advancements in catalytic systems for large-scale synthesis. A 2025 protocol uses sodium iodide (NaI) as a catalyst in a two-step process:

-

Substitution/Hydrolysis :

-

Cyclization :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity | 99.5% |

| Isomer Ratio | 95:5 (desired:byproduct) |

This method reduces isomer formation by 40% compared to earlier techniques.

Optimization of Reaction Conditions

Solvent Effects

Temperature and Time

Catalysts

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Isomer Ratio | Scalability |

|---|---|---|---|---|

| One-Pot Multicomponent | 78 | 95 | 100:0 | High |

| Beckmann Rearrangement | 62 | 90 | 88:12 | Low |

| Catalytic Cyclization | 75 | 99.5 | 95:5 | Industrial |

The one-pot method balances yield and simplicity, while catalytic approaches excel in purity and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of carboxylic acid derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, exhibit significant antibacterial and antifungal properties. A study demonstrated that modifications to the pyrazole ring can enhance antimicrobial efficacy against various pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Research has highlighted its ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines. This property opens avenues for developing treatments for inflammatory diseases such as arthritis .

Anticancer Potential

Studies have explored the anticancer properties of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise in selectively inducing apoptosis in malignant cells while sparing normal cells .

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials, including polymers and nanocomposites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties. For instance, incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

Dye Synthesis

This compound has been utilized in the synthesis of dyes due to its chromophoric properties. The compound's ability to absorb light at specific wavelengths makes it suitable for developing colorants used in textiles and coatings .

Case Study: Antimicrobial Efficacy

A study published in Applied Chemistry Research investigated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, showcasing its potential as a lead compound for antibiotic development .

Case Study: Anti-inflammatory Mechanism

Research conducted by Zia-ur-Rehman et al. focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The study reported a significant reduction in paw edema and serum levels of inflammatory cytokines after treatment with this compound, supporting its application in treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The nitrophenyl group can also participate in redox reactions, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. In contrast, analogs with 4-methylphenyl (electron-donating) exhibit reduced reactivity in such reactions . The amino group at position 5 enables hydrogen bonding, critical for interactions in biological systems (e.g., kinase inhibition) . Replacing NH₂ with Cl (as in the chloro analog) diminishes this capacity .

- Crystallographic and Physical Properties: The nitro group in the target compound contributes to a higher melting point compared to the fluoro analog (mp >250°C vs. 153–154°C for the fluorophenyl derivative) . Crystal structures of related compounds (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) reveal extended hydrogen-bonding networks due to nitro groups, influencing solubility and stability .

Activité Biologique

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS No. 16459-35-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

- Molecular Formula : C12H12N4O4

- Molecular Weight : 276.25 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The pyrazole ring system is known for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

- Cell Lines Tested :

The compound exhibited significant antiproliferative effects across these cell lines, with growth inhibition percentages ranging from 43.9% to over 90%, depending on the concentration and duration of exposure .

In Vitro Studies

- Growth Inhibition :

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its efficacy:

| Modification Type | Effect on Activity |

|---|---|

| Alkyl Substituents | Generally decrease activity |

| Aryl Substituents | Can enhance anticancer properties |

| Nitro Group | Essential for activity against certain cancer types |

Case Studies

A notable case study involved the synthesis of several derivatives based on the pyrazole framework, which were evaluated for their anticancer properties. One derivative achieved over 90% inhibition in non-small cell lung cancer models, indicating a strong correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted hydrazines and β-keto esters. For example, phenylhydrazine derivatives react with ethyl acetoacetate or analogous esters in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates. Subsequent nitration or functionalization introduces the 4-nitrophenyl group . Recrystallization from methanol/water mixtures is commonly employed for purification, ensuring high yields (e.g., 94% in analogous syntheses) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- FT-IR : To confirm the presence of amino (-NH₂), nitro (-NO₂), and ester (-COO-) groups via characteristic absorption bands (e.g., ~3400 cm⁻¹ for NH₂, ~1520 cm⁻¹ for NO₂ asymmetric stretching) .

- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, ester ethyl group at δ 1.2–4.2 ppm). C NMR confirms carbonyl (C=O) and nitro-substituted carbons .

- Mass spectrometry : APCI or ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 316 for related compounds) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

SCXRD using programs like SHELXL and ORTEP-3 provides precise bond lengths, angles, and intermolecular interactions. For example:

- The nitro group’s dihedral angle relative to the pyrazole ring influences π-π stacking.

- Hydrogen bonds between the amino group and adjacent ester/carboxyl oxygen stabilize the crystal lattice .

- Data parameters : Typical refinement yields , with data-to-parameter ratios >20:1 .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

- Dose-response assays : Test varying concentrations to distinguish nonspecific toxicity from target-specific effects.

- Structural analogs : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl) on fungicidal activity using standardized protocols (e.g., Botryosphaeria dothidea inhibition) .

- Theoretical modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in this compound?

Graph set analysis (e.g., Etter’s rules ) reveals recurring motifs:

- N–H⋯O interactions between the amino group and ester oxygen (motif ).

- C–H⋯O contacts involving nitro groups contribute to layered packing, critical for material stability .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.